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Quantitative Binding Affinity Data

The table below summarizes experimental and computational data on the binding of prothioconazele and

related compounds to CYP51.

Compound / . Binding Affinity / Reference

. Target Organism Method Used
Enantiomer Potency | Year
Prothioconazole Mycosphaerella ~840-fold weaker Spectrophotometric [1] (2010)
(PTZ) (Racemic graminicola affinity than Binding Assay
Mixture) Epoxiconazole; K_d

not specified
Prothioconazole Fusarium ECs0=0.78-25.31  In vitro Fungicidal [2] (2022)
(PTZ) (Racemic oxysporum f. sp. pg/mL (Enantiomer-  Activity
Mixture) cubense (Foc dependent)
TR4)

R-Prothioconazole Fusarium ECso = 0.78 pug/mL; In vitro Fungicidal [2] (2022)

(R-Pro) oxysporum f. sp. ~33Xx more potent Activity & SPR
cubense (Foc than S-Pro
TR4)
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Compound / . Binding Affinity / Reference
. Target Organism Method Used

Enantiomer Potency | Year
S-Prothioconazole  Fusarium ECso = 25.31 In vitro Fungicidal [2] (2022)
(S-Pro) oxysporum f. sp. Hg/mL Activity & SPR

cubense (Foc

TR4)
DPZ (Triazole CYP51 Binds ~11 kcallmol = DLPNO-CCSD(T) // [3] (2021)
Metabolite of PTZ) (Theoretical stronger than PTZ DFT Calculation

Model)

Key Experimental Findings

¢ Unique Binding Mechanism: Unlike classical azoles that produce a type Il difference spectrum
(peak ~425-429 nm, trough ~406-409 nm), prothioconazole exhibits a novel spectrum with a peak at
410 nm and a trough at 428 nm. This suggests a different mode of interaction with the heme iron in
CYP51 [1].

¢ Enantioselective Activity: The antifungal activity of prothioconazole is highly stereospecific. The R-
enantiomer (R-Pro) is primarily responsible for the fungicidal effect, showing significantly higher
binding affinity to CYP51 and greater efficacy in disrupting membrane integrity and causing oxidative
stress in fungi compared to the S-enantiomer [2].

e Metabolite is a Stronger Binder: Quantum chemical calculations indicate that DPZ, the triazole-
containing metabolite of prothioconazole, has a significantly higher binding enthalpy (stronger by AH
~11 kcal/mol) to CYP51 than the parent prothioconazole molecule. This suggests that the triazole
group coordinates more strongly with the heme iron than prothioconazole's unique thiozolinthione
head [3].

Detailed Experimental Protocols

Spectrophotometric Binding Assay

This method is used to directly observe the interaction between a fungicide and the CYP51 enzyme.

¢ Protein Purification: Heterologously express and purify CYP51 protein. For example, M. graminicola
CYP51 (MgCYP51) was expressed in E. coli and purified using Ni2*-NTA affinity chromatography [1].
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e Spectral Scanning: Place the purified CYP51 protein in a spectrophotometer cuvette. Take a
baseline scan between 300-700 nm.

¢ Ligand Addition: Titrate increasing concentrations of the azole fungicide (e.g., prothioconazole,
epoxiconazole) into the cuvette.

o Difference Spectrum: After each addition, scan the spectrum again. The difference spectrum is
generated by subtracting the baseline spectrum from the new spectrum. This reveals characteristic
peaks and troughs indicating ligand binding [1].

¢ Affinity Calculation: The dissociation constant (K_d) can be determined by plotting the absorbance
change against the fungicide concentration [1].

Quantum Chemical Calculations

This computational approach provides an atomistic understanding of the binding mode and energy.

e System Preparation: A binding mode hypothesis for prothioconazole and its metabolite DPZ is
constructed within the CYP51 active site, often based on known structures or homology models [3].

e Geometry Optimization: The structure of the protein-ligand complex is optimized using Density
Functional Theory (DFT) to find a stable, low-energy configuration [3].

¢ Electronic Structure Analysis: The optimized electron density is analyzed using the Quantum
Theory of Atoms in Molecules (QTAIM). This identifies critical points and bond paths, revealing the
nature of interactions (e.g., between the inhibitor head group and the heme iron) [3].

e Binding Energy Calculation: High-level ab initio methods, such as coupled cluster theory
(DLPNO-CCSD(T)), are used on the DFT-optimized structures to calculate accurate binding
enthalpies (AH) [3].

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to study biomolecular interactions in real-time, which was employed to

confirm enantioselective binding [2].

e Immobilization: The target protein (CYP51) is immobilized on a sensor chip.

¢ Ligand Flow: The analytes (R-Pro and S-Pro) are flowed over the chip in a buffer solution.

¢ Real-Time Monitoring: As the analytes bind to the immobilized protein, the angle of reflected light
shifts (the resonance signal), which is monitored in real-time.

¢ Kinetics Analysis: The resulting sensorgram is analyzed to determine binding affinity constants
(K_D), with R-Pro showing a better binding affinity than S-Pro [2].
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Research Workflow Diagram

The diagram below illustrates the integrated workflow of computational and experimental methods discussed

in the studies.
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Key Research Conclusions

The collective research indicates that prothioconazole's interaction with CYP51 is distinct from classical
azoles. Its binding is characterized by a weaker and mechanistically different interaction, high
enantioselectivity favoring the R-enantiomer, and the fact that its triazole metabolite (DPZ) is a much more

potent binder. This explains its efficacy as a pro-drug.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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